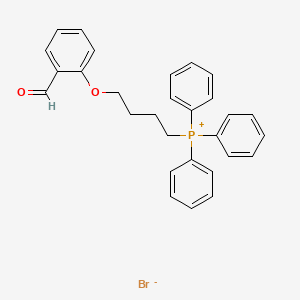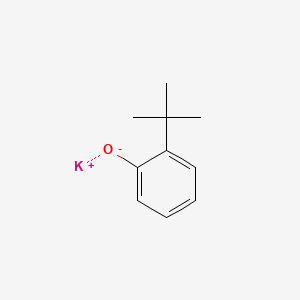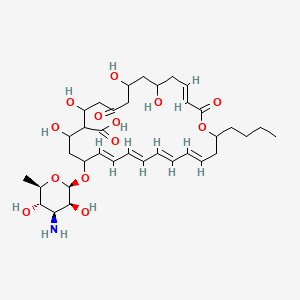
N,N'-Thioperoxydicarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Thioperoxydicarbamic acid is a chemical compound with the molecular formula C26H52N2S4. It contains a total of 84 atoms, including 52 hydrogen atoms, 26 carbon atoms, 2 nitrogen atoms, and 4 sulfur atoms . This compound is known for its unique structure, which includes multiple bonds, rotatable bonds, and disulfide linkages .
Preparation Methods
The preparation of N,N’-Thioperoxydicarbamic acid involves several synthetic routes. One method includes the use of diisobutylamine, carbon bisulfide, an oxidant, and an anionic surfactant . The process involves adding diisobutylamine, alcohols or water, and an anionic surfactant into a reaction kettle while stirring. The mixture is cooled to 42-46°C, and carbon bisulfide is added dropwise over 6-7 hours. The pH of the reactant liquor is adjusted to 8-9, and an oxidant is added at 58-62°C to carry out the oxidation reaction for 5-6 hours. After the oxidation, the mixture is kept at the same temperature for 1 hour, followed by solid-liquid separation, drying, pulverizing, screening, and packaging .
Chemical Reactions Analysis
N,N’-Thioperoxydicarbamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and sodium dodecylsulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions with hydrogen peroxide or sodium hypochlorite can lead to the formation of disulfide linkages .
Scientific Research Applications
N,N’-Thioperoxydicarbamic acid has several scientific research applications. It is widely used in the rubber industry as a vulcanization accelerator . This compound is also used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N,N’-Thioperoxydicarbamic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s disulfide linkages play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes and the modulation of biological pathways .
Comparison with Similar Compounds
N,N’-Thioperoxydicarbamic acid can be compared with other similar compounds, such as N,N’-Didodecylthiuram disulfide and tetra(isobutyl)thioperoxydicarbamic acid . These compounds share similar structural features, including disulfide linkages and thiocarbamate groups. N,N’-Thioperoxydicarbamic acid is unique due to its specific molecular structure and reactivity, which make it suitable for various industrial and scientific applications .
Conclusion
N,N’-Thioperoxydicarbamic acid is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable reagent in various chemical reactions and processes
Properties
CAS No. |
93892-75-2 |
|---|---|
Molecular Formula |
C26H52N2S4 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
dodecylcarbamothioylsulfanyl N-dodecylcarbamodithioate |
InChI |
InChI=1S/C26H52N2S4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)31-32-26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
GEZLUUMGKOWFLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)SSC(=S)NCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


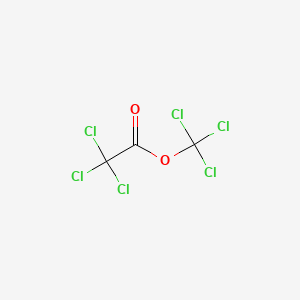
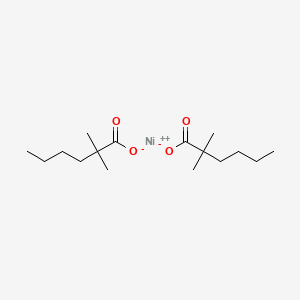


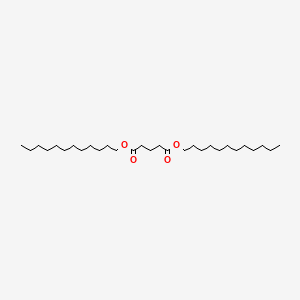
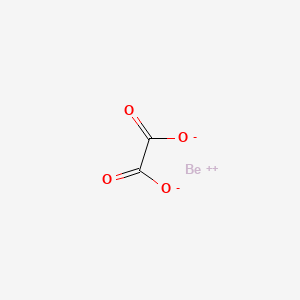
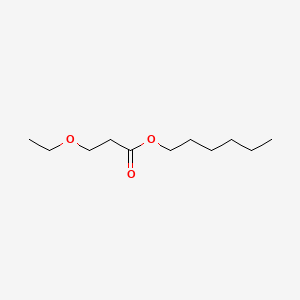
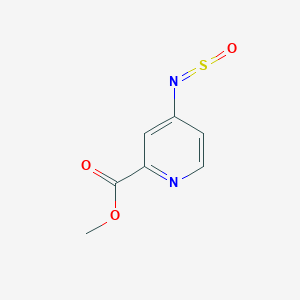
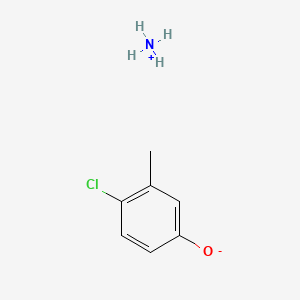
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
